3-[(3-Methoxyphenyl)amino]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenyl)amino]-6-methylphenol is an organic compound with the molecular formula C14H15NO2 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and an amino group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)amino]-6-methylphenol typically involves the reaction of 3-methoxyaniline with 6-methylphenol under specific conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in a suitable solvent, such as methanol, at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)amino]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[(3-Methoxyphenyl)amino]-6-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3-Methoxyphenyl)amino]-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(3-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-12(9-14(10)16)15-11-4-3-5-13(8-11)17-2/h3-9,15-16H,1-2H3 |
InChI Key |
NIFKMGSSGBAOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.